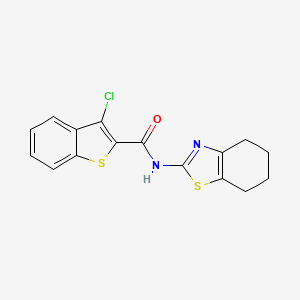![molecular formula C14H9Cl2NO4 B5784309 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)
3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde, also known as DCNB, is a synthetic organic compound with a molecular formula C14H8Cl2N2O4. It is a yellow crystalline powder that is widely used in scientific research for its unique properties.
Mecanismo De Acción
3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde acts as a sulfhydryl reagent, reacting with the sulfhydryl groups of proteins and enzymes to form covalent bonds. This can lead to changes in protein conformation and activity. 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has also been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohol. 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has also been shown to inhibit the activity of chymotrypsin, a digestive enzyme. In addition, 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable and easy to handle. However, 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has some limitations. It can react with other functional groups in proteins and enzymes, leading to non-specific effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde. One area of interest is the development of new drugs based on 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde. 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Another area of interest is the development of new methods for detecting sulfhydryl groups in proteins and enzymes. 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde is currently used for this purpose, but new methods could improve sensitivity and specificity. Finally, research could focus on the development of new reagents based on the structure of 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde that could have improved specificity and activity.
Métodos De Síntesis
3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate product is then treated with a reducing agent such as sodium dithionite to yield 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has a wide range of scientific research applications. It is commonly used as a reagent for the detection of sulfhydryl groups in proteins and enzymes. It is also used as a fluorescent probe for the detection of protein conformational changes. 3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde has been used to study the mechanism of action of various enzymes, including alcohol dehydrogenase and chymotrypsin. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
3,5-dichloro-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHYMSJCILWESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-[(3-nitrophenyl)methoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)




![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)
![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)

![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)
